3-(benzenesulfonyl)-N-[(2E)-4,7-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Description
The molecule integrates a benzenesulfonyl group at the propanamide position and a substituted 2,3-dihydro-1,3-benzothiazole ring system with methoxy and methoxyethyl substituents. The (2E)-configuration of the benzothiazole-imine moiety suggests geometric rigidity, which may influence intermolecular interactions and pharmacological properties. Synthesis of such compounds typically involves multi-step protocols, including sulfonylation reactions under basic conditions (e.g., pyridine/DMAP) and cyclization steps to form the benzothiazole ring .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4,7-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S2/c1-27-13-12-23-19-16(28-2)9-10-17(29-3)20(19)30-21(23)22-18(24)11-14-31(25,26)15-7-5-4-6-8-15/h4-10H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSGUSAMUDKBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC(=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[(2E)-4,7-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the benzenesulfonyl group and the propanamide side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[(2E)-4,7-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring or benzothiazole core.
Scientific Research Applications
The compound 3-(benzenesulfonyl)-N-[(2E)-4,7-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and drug development. Below is a detailed exploration of its applications, supported by relevant research findings and case studies.
Anticancer Activity
Research has indicated that compounds similar to the target molecule exhibit significant anticancer properties. For example, benzothiazole derivatives have been studied for their ability to inhibit tumor growth by interfering with cancer cell proliferation pathways. A study demonstrated that specific benzothiazole analogs can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds containing sulfonamide groups have historically shown effectiveness against a range of bacterial infections. Investigations into related compounds have revealed their ability to inhibit bacterial growth, thus positioning this compound as a potential lead in antimicrobial drug development .
Enzyme Inhibition
Benzothiazole derivatives are known to act as inhibitors of various enzymes, including acetylcholinesterase (AChE). This inhibition is crucial for treating diseases like Alzheimer's disease, where AChE activity leads to decreased levels of acetylcholine in the brain. The target compound could be evaluated for its efficacy in enhancing cognitive function through enzyme inhibition .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of benzothiazole compounds. Studies have shown that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases. The specific application of the target compound in this context remains an area for future research .
Case Study 1: Anticancer Screening
A recent study evaluated various benzothiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications at the 2-position of the benzothiazole ring significantly enhanced anticancer activity compared to unmodified derivatives. The target compound's structure suggests it may possess similar or enhanced activity due to its unique substitutions .
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial activity, several sulfonamide-containing compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that certain structural modifications led to increased potency against these bacteria. This indicates that the target compound could be optimized for improved antimicrobial efficacy through structural variations .
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[(2E)-4,7-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The benzothiazole moiety may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(E)-N-(2-(4-Methoxystyryl)-5-Chloro-8-Hydroxyquinolin-7-yl)-4-Methoxybenzenesulfonamide (IIIa)
- Core Structure: Combines a sulfonamide group with a quinoline scaffold.
- Substituents: 4-Methoxystyryl and chloro-hydroxyquinoline groups.
- Key Differences: Unlike the target compound, IIIa lacks the benzothiazole-imine system but shares sulfonamide and methoxy functionalities.
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide Derivatives
- Core Structure : Benzamide linked to a dioxothiazolidine ring.
- Substituents : Phenyl and dioxothiazolidine groups.
- Key Differences : The dioxothiazolidine ring introduces additional hydrogen-bonding sites compared to the benzothiazole-imine system. However, the absence of a sulfonamide group may reduce electrophilic reactivity .
Physicochemical and Pharmacological Properties
Table 1: Comparative Analysis of Structural and Functional Features
- Solubility: The target compound’s methoxyethyl and dimethoxy groups likely enhance solubility in polar aprotic solvents (e.g., DMSO) compared to IIIa, which has a hydrophobic quinoline core .
- Bioactivity : Benzothiazole derivatives often exhibit antimicrobial and antitumor activity. The target compound’s rigid imine structure may improve target binding affinity compared to flexible dioxothiazolidine derivatives .
Biological Activity
The compound 3-(benzenesulfonyl)-N-[(2E)-4,7-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Benzenesulfonyl group : Known for its ability to enhance solubility and stability.
- Benzothiazole moiety : Often associated with various biological activities, including antimicrobial and anticancer properties.
- Dimethoxy and methoxyethyl substituents : These groups may influence the compound's lipophilicity and overall biological interactions.
Molecular Formula
The molecular formula of the compound is C₁₈H₁₉N₃O₄S, with a molecular weight of approximately 373.42 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the sulfonyl group may enhance this activity by improving the compound's interaction with bacterial membranes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 3-(benzenesulfonyl)-N-[(2E)...] | E. coli & S. aureus | TBD |
Anticancer Activity
Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. For example, one study reported that similar compounds exhibited IC50 values in the micromolar range against various cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
In a recent study, a related benzothiazole compound was tested against human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis via the mitochondrial pathway, leading to increased caspase activity .
Enzyme Inhibition
The compound may also exhibit inhibitory effects on specific enzymes relevant to disease pathways. For example, some benzothiazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's .
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme | IC50 (µM) |
|---|---|---|
| Compound C | AChE | 45.5 |
| Compound D | BChE | 30.0 |
| 3-(benzenesulfonyl)-N-[(2E)...] | AChE & BChE | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
